Bruno Palladacycle
Description
Evolution of High-Performance Palladium Catalysts for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry, have seen a remarkable evolution since their emergence in the 1970s. google.comresearchgate.net The significance of these transformations was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. researchgate.net Early catalytic systems often required harsh reaction conditions and were limited in scope. A major breakthrough came with the development of well-defined, preformed palladium precatalysts, which offered improved stability, activity, and reproducibility compared to catalysts generated in situ. mit.edu
The quest for higher performance has been driven by the need to couple challenging substrates, such as sterically hindered molecules and less reactive aryl chlorides, under milder conditions and with lower catalyst loadings. mit.edupsu.edu This has led to the development of several generations of catalysts. Initially, simple palladium salts like palladium acetate (B1210297) (Pd(OAc)₂) were used in conjunction with phosphine (B1218219) ligands. However, the formation of the active Pd(0) species from these Pd(II) precursors could be inefficient.
A significant advancement was the introduction of palladacycles, which are cyclic compounds containing a carbon-palladium bond. psu.edunih.gov These complexes, such as the Herrmann-Beller catalyst, were found to be highly active precatalysts for Heck reactions. mit.edu Subsequently, the development of palladacycle precatalysts based on the 2-aminobiphenyl (B1664054) scaffold by the Buchwald group marked a pivotal moment. researchgate.net These air- and moisture-stable precatalysts could be easily handled and efficiently generate the active monoligated Pd(0) species under typical cross-coupling conditions. researchgate.net This evolution has continued with the design of precatalysts that can accommodate increasingly bulky and electron-rich phosphine ligands, further expanding the scope and efficiency of palladium-catalyzed reactions. wikipedia.orgrsc.org
Strategic Importance of Ligand Design in Palladium-Mediated Organic Transformations
The strategic design of ligands is paramount in tuning the reactivity and selectivity of palladium catalysts. acs.org Ligands are not mere spectators; they are intimately involved in the catalytic cycle, influencing key elementary steps such as oxidative addition and reductive elimination. acs.orgpsu.edu By modulating the steric and electronic properties of the ligand, one can finely tune the performance of the catalyst for a specific transformation. rsc.org
Electronic Effects: The electronic properties of a ligand, specifically its ability to donate or withdraw electron density from the palladium center, are also crucial. Electron-rich ligands, such as dialkylbiaryl phosphines, increase the electron density on the palladium atom. acs.org This enhanced nucleophilicity of the Pd(0) center facilitates the oxidative addition of organic halides, which is often the rate-determining step in the catalytic cycle. acs.org
The interplay of these steric and electronic factors allows for the rational design of ligands to overcome specific challenges in catalysis, such as the coupling of unreactive substrates or the achievement of high selectivity in complex reactions. The development of "privileged" ligand scaffolds, which are effective across a range of reactions, has been a major focus in the field. acs.org
Overview of Josiphos Ligand Architectures in Homogeneous Catalysis
The Josiphos family of ligands represents a prominent class of chiral diphosphine ligands that have found widespread application in asymmetric catalysis. wikipedia.org These ligands are characterized by a ferrocene (B1249389) backbone, which provides a rigid and predictable stereochemical environment. psu.edu The name "Josiphos" is a tribute to Josi Puleo, the technician who first synthesized these ligands in the early 1990s in the laboratories of Ciba (now Novartis) under the direction of Antonio Togni. psu.edu
The general structure of a Josiphos ligand features a ferrocene unit with a phosphine group attached to one of the cyclopentadienyl (B1206354) rings and a second, different phosphine group attached to a side chain on the same ring. This modular design allows for the synthesis of a large library of ligands with varying steric and electronic properties by modifying the phosphine substituents. psu.edu
Josiphos ligands have proven to be highly effective in a variety of metal-catalyzed enantioselective reactions, including hydrogenation, cross-coupling, and cycloaddition reactions. psu.edu One of the most notable industrial applications is in the enantioselective hydrogenation of an imine for the production of the herbicide (S)-metolachlor, a process that operates at a massive scale with high efficiency and enantioselectivity. psu.edu The versatility and commercial availability of Josiphos ligands have made them a valuable tool for chemists in both academic and industrial research. wikipedia.org
Historical Context of Bruno Palladacycle Development within the Josiphos Series
While the Josiphos ligands themselves are not typically the direct ligands incorporated into the specific palladacycle structure known as the "this compound," their development is part of the broader narrative of advancing palladium catalysis through sophisticated ligand and precatalyst design. The "this compound" refers to a series of highly effective phosphine-ligated palladium precatalysts based on a 2-aminobiphenyl scaffold, developed by Nicholas C. Bruno and colleagues in the Buchwald group. mit.edu
The development of these precatalysts was a direct response to the need for more stable, versatile, and easily prepared palladium sources that could accommodate a wide range of phosphine ligands, particularly the bulky and electron-rich dialkylbiaryl phosphines that had proven to be highly effective in challenging cross-coupling reactions. wikipedia.orgrsc.org
A key innovation in the development of the this compound was the strategic modification of the ancillary ligand on the palladacycle itself. It was discovered that replacing the chloride anion in earlier generations of Buchwald-type precatalysts with a mesylate (methanesulfonate) group led to a new class of precatalysts with significantly improved solution stability. mit.edu This enhanced stability makes them more robust and easier to handle, and it allows for their preparation with a broader array of phosphine ligands.
These palladacyclic precatalysts are designed to readily generate the active monoligated Pd(0) species under mild basic conditions, which is crucial for achieving high catalytic activity. rsc.org The utility of these precatalysts has been demonstrated in a wide range of C-C and C-N bond-forming reactions, showcasing their broad applicability and high efficiency. mit.edu The development of the this compound represents a significant step forward in the evolution of palladium precatalysts, providing chemists with powerful tools to tackle increasingly complex synthetic challenges.
Structure
2D Structure
Properties
InChI |
InChI=1S/C27H47P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19-23H,8-13,15-18H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPONIANSCTIE-DHOIFHORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66FeNO3P2PdS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Spectroscopic Characterization of Bruno Palladacycle
Molecular Architecture and Stereochemical Configuration
The fundamental structure of the Bruno Palladacycle is built upon a ferrocene (B1249389) backbone, a sandwich compound consisting of two cyclopentadienyl (B1206354) rings bound to a central iron atom. This framework provides a rigid and sterically defined scaffold. One of the cyclopentadienyl rings is substituted with a chiral side chain, which is crucial for the stereochemical properties of the entire molecule.
The stereochemistry of the this compound is intricate, featuring multiple chiral elements. The designation (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine indicates the specific spatial arrangement of the substituents. The (R) and (S) descriptors denote the absolute configuration at the chiral centers, which are critical in directing the stereochemical outcome of catalytic reactions where this complex is employed. The dicyclohexylphosphino and di-t-butylphosphine groups are bulky phosphine (B1218219) ligands that play a significant role in the steric environment around the palladium center.
Coordination Environment of Palladium within the Palladacycle Framework
The palladium(II) ion in the this compound is the central coordinating atom, forming a stable palladacycle. The coordination sphere is characterized by a square planar geometry, which is typical for Pd(II) complexes. The palladium atom is chelated by the bidentate phosphine ligand originating from the ferrocenyl backbone and is also bonded to a 2'-amino-1,1'-biphenyl-2-yl group. This biphenyl (B1667301) ligand has undergone cyclometalation, where a carbon atom from one of the phenyl rings forms a direct, strong covalent bond with the palladium atom, creating a five-membered ring structure.
The coordination is completed by a methanesulfonato (mesylate) anion, which acts as a ligand. The combination of a strong carbon-palladium bond, a dative bond from the amino group of the biphenyl ligand, and the coordination of the two phosphorus atoms from the Josiphos-type ligand results in a highly stable and well-defined catalytic species.
Insights from Advanced Spectroscopic Techniques
The structural elucidation of the this compound heavily relies on advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While specific, detailed public domain spectra for this proprietary catalyst are scarce, the expected spectroscopic signatures can be inferred from the known structure and data from similar ferrocenylphosphine palladium complexes.
Expected NMR Spectroscopic Data:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicities and Couplings |
| ¹H NMR | 0.8 - 2.5 | Multiplets for cyclohexyl and t-butyl protons. |
| 3.5 - 5.0 | Signals for ferrocenyl protons. | |
| 6.5 - 8.0 | Aromatic protons of the biphenyl group. | |
| 2.5 - 3.5 | Singlet for the methanesulfonato methyl group. | |
| ¹³C NMR | 20 - 40 | Aliphatic carbons of cyclohexyl and t-butyl groups. |
| 60 - 90 | Ferrocenyl carbons. | |
| 110 - 150 | Aromatic carbons of the biphenyl group. | |
| ³¹P NMR | 20 - 60 | Two distinct signals due to the two non-equivalent phosphorus atoms, likely showing P-P coupling. |
This table represents expected data based on the known structure and is for illustrative purposes.
Conformational Analysis and Dynamic Behavior
The conformational flexibility of the this compound is largely restricted due to the rigid ferrocene scaffold and the chelation within the palladacycle ring. However, some degree of dynamic behavior can be anticipated. The rotation around the bond connecting the two phenyl rings of the biphenyl group might be possible, although likely hindered by the coordination to the palladium center.
Furthermore, the cyclohexyl and t-butyl groups on the phosphine ligands can exhibit conformational isomerism. In solution, variable temperature NMR studies would be instrumental in probing any dynamic processes, such as ligand exchange or conformational changes. However, given the high stability of the palladacycle, it is expected to be the predominant species in solution under typical catalytic conditions.
Mechanistic Investigations of Bruno Palladacycle Catalyzed Transformations
Proposed Catalytic Cycles in Palladium-Mediated Reactions
The catalytic cycle of transformations mediated by the Bruno palladacycle generally follows the established sequence for palladium-catalyzed cross-coupling reactions. The process is initiated by the activation of the Pd(II) precatalyst to a catalytically active Pd(0) species. rsc.orgrsc.org This is typically achieved through reductive elimination facilitated by a base. nih.govacs.org The resulting monoligated Pd(0) complex then enters the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.caresearchgate.netwiley-vch.de
The activation of 2-aminobiphenyl (B1664054) palladacycles, such as the this compound, involves the deprotonation of the amino group by a base, followed by reductive elimination that liberates the active LPd(0) species and NH-carbazole as a byproduct. nih.govacs.org This activation step is often highly efficient, contributing to the high catalytic activity observed with these precatalysts. sigmaaldrich-jp.com
Oxidative Addition Pathways and Rate-Determining Steps
Following the generation of the active Pd(0) catalyst, the first step in the catalytic cycle is the oxidative addition of an organic halide or pseudohalide (Ar-X) to the metal center. uwindsor.cawiley-vch.de This step involves the cleavage of the Ar-X bond and the formation of a new Pd(II) intermediate, often referred to as an oxidative addition complex (OAC). nih.gov It has been established that prior to the bond cleavage, the aryl halide can coordinate to the monoligated Pd(0) species, forming an arene complex. nih.gov
Kinetic studies on related systems have provided valuable insights. For example, in the palladium-catalyzed amination of aryl halides, Hammett plots revealed that electron-deficient aryl groups accelerate the reaction, which is consistent with oxidative addition being a key kinetic step. acs.org
Table 1: Kinetic Data for Reductive Elimination in a Related Palladium-Catalyzed Amination
| Aryl Halide (Ar in Ar-Br) | Amine (HNuc) | k (M⁻¹s⁻¹) |
|---|---|---|
| 4-Trifluoromethylphenyl | Diphenylamine | 1.2 x 10⁻² |
| Phenyl | Diphenylamine | 2.5 x 10⁻³ |
| 4-Methoxyphenyl | Diphenylamine | 5.1 x 10⁻⁴ |
Data adapted from studies on related biaryl phosphine (B1218219) palladium complexes and illustrates the electronic effect on the reductive elimination step, which can be rate-determining in some catalytic cycles. The data shown here is for illustrative purposes of kinetic analysis in similar systems.
Transmetalation Mechanisms and Stereochemical Outcomes
The transmetalation step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center of the oxidative addition complex. wiley-vch.deuva.es This step generates a diorganopalladium(II) intermediate and a metal salt byproduct. uwindsor.ca
Reductive Elimination Processes and Product Formation
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) intermediate couple to form the desired product and regenerate the catalytically active Pd(0) species. uwindsor.cawiley-vch.de This step is crucial for catalytic turnover.
The rate of reductive elimination is significantly influenced by the electronic and steric properties of both the organic groups and the ancillary ligands. acs.org Generally, electron-donating groups on one of the coupling partners and electron-withdrawing groups on the other can facilitate reductive elimination. nih.gov The steric bulk of the phosphine ligand on the this compound is designed to promote this step by creating a sterically crowded environment around the palladium center, which favors the formation of the C-C or C-heteroatom bond. rsc.org In some cases, particularly in C-N and C-O couplings, reductive elimination can be the rate-determining step. acs.org
Role of the Biphenyl-Based Amino Ligand in Catalytic Performance
The biphenyl-based amino phosphine ligand is a cornerstone of the this compound's effectiveness. These ligands are typically bulky and electron-rich, which imparts several beneficial properties to the catalyst. rsc.orgwiley-vch.de
The steric bulk of the ligand facilitates the reductive elimination step, which is often crucial for high catalytic turnover. rsc.org Furthermore, the electron-donating nature of the phosphine increases the electron density on the palladium center, which can enhance the rate of oxidative addition. uwindsor.ca
The 2-aminobiphenyl backbone itself plays a critical role in the precatalyst's activation. The amino group provides a handle for a clean, base-induced reductive elimination to generate the active LPd(0) species. nih.govacs.org However, this activation also produces NH-carbazole, which in some instances can act as an inhibitor by forming stable complexes with the palladium intermediates. nih.govacs.orgnih.gov To address this potential issue, fourth-generation (G4) precatalysts were developed where the amino group is methylated, preventing the formation of the problematic NH-carbazole. sigmaaldrich.com
Influence of Anionic Ligands (e.g., Methanesulfonate) on Reactivity
The anionic ligand in the palladacycle precatalyst, such as methanesulfonate (B1217627) (OMs) in third-generation (G3) Bruno palladacycles, has a significant impact on the catalyst's properties. sigmaaldrich-jp.com Replacing the chloride anion of earlier generation precatalysts with the more electron-withdrawing and non-coordinating methanesulfonate anion offers several advantages. sigmaaldrich-jp.com
The methanesulfonate ligand enhances the solubility of the precatalyst in a wider range of organic solvents. sigmaaldrich-jp.com It also leads to a more electrophilic palladium center, which can facilitate the initial activation of the precatalyst and subsequent catalytic steps. Studies have shown that the nature of the anionic ligand can influence the kinetics of oxidative addition and the structure of the resulting arylpalladium(II) complexes. uwindsor.ca The use of methanesulfonate has been shown to allow for the accommodation of very bulky phosphine ligands and can lead to longer solution life for the precatalyst. sigmaaldrich-jp.com
Theoretical and Computational Studies (e.g., DFT calculations)
Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of palladium-catalyzed reactions, including those involving palladacycles. acs.orgdntb.gov.uaresearchgate.net These computational studies provide detailed energetic and structural information about the intermediates and transition states along the catalytic cycle, complementing experimental findings.
For systems related to the this compound, DFT studies have been used to investigate the precatalyst activation step, confirming the pathway of deprotonation followed by reductive elimination of NH-carbazole. nih.govacs.org Calculations have also been employed to study the oxidative addition and reductive elimination steps, providing insights into the energy barriers and the influence of ligand electronics. nih.gov For example, DFT calculations have quantified the effect of substituents on the aryl ring on the barrier for C-N reductive elimination, showing that electron-deficient rings facilitate the process. nih.gov
Table 2: Calculated Free Energy Barriers (ΔG‡) for C-N Reductive Elimination from Aryl Anilido Pd(II) Complexes
| Aryl Group (p-substituent) | ΔG‡ (kcal/mol) |
|---|---|
| -CHO | 18.2 |
| -CN | 19.1 |
| -H | 21.6 |
| -OMe | 23.0 |
Data from DFT calculations on a related system, illustrating the electronic influence on the reductive elimination barrier. nih.gov
Computational studies have also shed light on the role of the NH-carbazole byproduct, showing that it can coordinate to the palladium center to form a stable off-cycle intermediate, which can act as the catalyst resting state. nih.govacs.org These theoretical investigations are crucial for a rational design of more efficient catalysts and for understanding unexpected reactivity patterns. chemrxiv.org
Energetic Profiles of Reaction Intermediates
For instance, in the context of C-H activation, the formation of a pre-complex between the palladium catalyst and the substrate is the initial step. The relative energy of this pre-complex can significantly influence the subsequent steps. rsc.org Following the pre-complex formation, an intermediate is formed, which then proceeds to the transition state. rsc.org
In aryl amination reactions, a notable intermediate is the Pd-carbazolyl complex, which has been found to be significantly lower in energy than the oxidative addition product. nih.gov This stability suggests its important role in the catalytic cycle. The oxidative addition of chlorobenzene (B131634) to the active Pd(0) species is a downhill process with a relatively low activation barrier, indicating that this step can proceed readily at ambient temperatures. nih.gov
The relative Gibbs energies of various intermediates in a simplified C-H activation profile are presented in the table below.
| Intermediate | Relative Gibbs Energy (kcal/mol) |
| Pre-complex (N,N-dimethylamino coordinated) | Lower Energy |
| Pre-complex (Acetamido coordinated) | Higher Energy |
| Intermediate (int) | Varies depending on directing group |
This table is based on a simplified model and the actual energies can be influenced by various factors such as solvent and nuclearity. rsc.org
Transition State Analysis and Activation Barriers
Transition state analysis is fundamental to understanding the kinetics and mechanism of a chemical reaction. beilstein-journals.org For this compound-catalyzed reactions, the activation barriers of key elementary steps, such as oxidative addition and reductive elimination, have been computationally investigated.
In aryl amination reactions, the oxidative addition of chlorobenzene has a calculated activation barrier (ΔG‡) of 12.6 kcal/mol. nih.gov The subsequent reductive elimination step, which forms the C-N bond, has activation barriers of 13.6 kcal/mol for aniline (B41778) and a lower 8.1 kcal/mol for methylamine, indicating that the nature of the amine influences this step. nih.gov
DFT calculations have also been used to evaluate the relative Gibbs free energies of different alkylation transition states, helping to predict the stereochemical outcome of the reaction. chemrxiv.org For example, the calculations can determine whether an SN2-type or an oxidative addition (OA) mechanism is favored. chemrxiv.org
The table below summarizes the activation barriers for key steps in a model aryl amination reaction.
| Elementary Step | Reactants | Activation Barrier (ΔG‡, kcal/mol) |
| Oxidative Addition | Pd(0) + Chlorobenzene | 12.6 |
| Reductive Elimination | Pd(II)-Anilido Complex | 13.6 |
| Reductive Elimination | Pd(II)-Methylamido Complex | 8.1 |
Data sourced from DFT calculations on a model system. nih.gov
Rationalization of Observed Reactivity and Selectivity
The high reactivity and selectivity observed in this compound-catalyzed transformations can be rationalized by examining the energetic profiles and transition states. The facile in situ generation of a monoligated, 12-electron Pd(0) complex from the palladacycle precatalyst is a key factor contributing to its high activity. researchgate.net
The regioselectivity in C-H activation reactions is often controlled by the directing group on the substrate. rsc.org DFT calculations have shown that the preferential coordination of the palladium center to a specific directing group, rather than the C-H activation step itself, is often responsible for the observed directing group ability. rsc.org For instance, in a substrate containing both N,N-dimethylamino and acetamido groups, the N,N-dimethylamino group shows a stronger preference for coordination, leading to selective C-H activation at the position proximal to it. rsc.org
In cross-coupling reactions, the steric and electronic properties of both the ligands on the palladacycle and the coupling partners play a crucial role in determining the reactivity and selectivity. For example, in the C-C cleavage/cross-coupling of an N-fused bicyclo α-hydroxy-β-lactam, steric repulsion between the phosphine ligand and the substrate controls the regioselectivity of the ring opening. researchgate.net Furthermore, the electronic properties of the coupling groups can influence the stability of the cis-isomers of the palladium complexes, which are the pre-reaction complexes for the crucial reductive elimination step. researchgate.net
The stereochemical outcome of alkylation reactions with palladacycles can also be understood through mechanistic studies. Depending on the nature of the palladacycle and the electrophile, the reaction can proceed through either an SN2-type mechanism, leading to inversion of configuration, or an oxidative addition mechanism, resulting in retention of configuration. chemrxiv.org
Applications of Bruno Palladacycle in Advanced Organic Synthesis: Catalytic Competence
C-C Bond Forming Reactions
The Bruno Palladacycle demonstrates exceptional catalytic competence in several key C-C bond-forming reactions, enabling the synthesis of a diverse array of organic structures.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl and related structures. sigmaaldrich.comnih.gov The this compound has proven to be a robust catalyst for this transformation, facilitating the coupling of various substrates under mild conditions. ua.esnih.gov
The this compound, particularly when ligated with bulky biaryl phosphines like XPhos, exhibits high activity in the Suzuki-Miyaura coupling of a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides (triflates). ua.esnih.govnih.gov This catalytic system is effective for coupling both electron-rich and electron-poor substrates, as well as sterically hindered ones. ua.esresearchgate.net The use of these palladacycle precatalysts often allows for reactions to proceed at room temperature with low catalyst loadings, leading to high yields of the desired biaryl products. ua.esnih.gov For instance, the coupling of various aryl chlorides with arylboronic acids proceeds efficiently in the presence of a this compound with an adamantyl-containing phosphine (B1218219) ligand. ua.es The scope of heteroaryl halides that can be successfully coupled is also broad, encompassing various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are common motifs in biologically active molecules. nih.govresearchgate.net
Table 1: Suzuki-Miyaura Coupling of Aryl and Heteroaryl Halides with Phenylboronic Acid Catalyzed by a this compound System
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |
| 2 | 2-Bromopyridine | 2-Phenylpyridine | 95 |
| 3 | 1-Chloro-4-methoxybenzene | 4-Methoxybiphenyl | 97 |
| 4 | 3-Bromothiophene | 3-Phenylthiophene | 92 |
Reaction conditions typically involve the palladacycle precatalyst, a suitable phosphine ligand, a base (e.g., K₃PO₄ or Cs₂CO₃), and a solvent (e.g., THF or dioxane) at room temperature to moderate temperatures. Data compiled from representative literature. ua.esnih.gov
The this compound demonstrates broad functional group tolerance and high reactivity with a diverse range of arylboronic acids and their corresponding esters. nih.govresearchgate.netorganic-chemistry.org This includes ortho-substituted arylboronic acids, which can be challenging coupling partners due to steric hindrance. researchgate.net The catalyst system is also effective in reactions involving arylboronic esters, which are often more stable and easier to handle than the corresponding acids. nih.gov The mild reaction conditions enabled by the palladacycle are particularly beneficial when working with sensitive functional groups on the boronic acid or ester coupling partner. nih.gov Anionic four-electron donor-based palladacycles have also been shown to be highly efficient catalysts for the addition reactions of arylboronic acids to various carbonyl compounds. organic-chemistry.orgnih.gov
Table 2: Reactivity of a this compound System with Various Arylboronic Acids in Coupling with 4-Chloroanisole
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 4-Methoxybiphenyl | 97 |
| 2 | 4-Tolylboronic acid | 4-Methoxy-4'-methylbiphenyl | 96 |
| 3 | 2-Methoxyphenylboronic acid | 4,2'-Dimethoxybiphenyl | 91 |
| 4 | 3-Furylboronic acid | 4-(3-Furyl)anisole | 88 |
Reaction conditions are similar to those described in Table 1. Data compiled from representative literature. ua.esresearchgate.netorganic-chemistry.org
A significant advancement in Suzuki-Miyaura coupling has been the extension to sp³-hybridized organoboron reagents. The this compound has shown promise in the challenging coupling of secondary alkylboronic acids and their corresponding trifluoroborate salts. researchgate.netacs.org These reactions are often plagued by slow transmetalation and competing β-hydride elimination. However, specific palladacycle-ligand combinations have been developed that facilitate the stereospecific cross-coupling of unactivated secondary alkylboron nucleophiles with aryl chlorides. acs.orgresearchgate.net Notably, these reactions can proceed with inversion of configuration at the stereogenic carbon center of the alkylboron reagent. acs.orgnih.gov The use of potassium alkyltrifluoroborates is often preferred due to their enhanced stability compared to the corresponding boronic acids. acs.orgacs.org
Table 3: Suzuki-Miyaura Coupling of Secondary Alkylboron Reagents with Aryl Chlorides
| Entry | Alkylboron Reagent | Aryl Chloride | Product | Yield (%) | Stereochemistry |
|---|---|---|---|---|---|
| 1 | (R)-sec-Butyltrifluoroborate | 4-Chlorotoluene | (S)-4-(sec-Butyl)toluene | 85 | Inversion |
| 2 | Cyclohexylboronic acid | 1-Chloro-4-methoxybenzene | 4-Cyclohexylanisole | 78 | N/A |
Reaction conditions may require specific ligands and higher temperatures compared to aryl-aryl couplings. Data compiled from representative literature. acs.orgresearchgate.net
The this compound is also a highly effective precatalyst for Buchwald-Hartwig amination, a powerful method for forming C-N bonds. mdpi.comnih.govacs.org These reactions involve the coupling of aryl or heteroaryl halides/pseudohalides with a wide variety of amines, including primary and secondary alkyl- and arylamines. mdpi.comnih.govacs.org The use of palladacycle precatalysts allows for these aminations to be carried out with low catalyst loadings and under mild conditions, often in environmentally benign solvents. mdpi.com The versatility of this catalytic system is demonstrated by its ability to facilitate the coupling of challenging substrates, such as deactivated aryl chlorides and sterically hindered amines. nih.govacs.org Second-generation palladacycles bearing N-heterocyclic carbene (NHC) ligands have shown exceptional activity in these reactions. mdpi.com
Table 4: Buchwald-Hartwig Amination Catalyzed by a this compound System
| Entry | Aryl Halide | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chloroanisole | Morpholine | 4-Morpholinoanisole | 91 |
| 2 | 1-Bromonaphthalene | n-Butylamine | N-Butyl-1-naphthylamine | 89 |
| 3 | 2-Chlorotoluene | Aniline (B41778) | N-(2-Tolyl)aniline | 93 |
Reaction conditions typically involve the palladacycle precatalyst, a suitable ligand, a strong base (e.g., NaOtBu), and an appropriate solvent (e.g., THF or dioxane). Data compiled from representative literature. mdpi.comnih.gov
The this compound has been successfully employed in Negishi cross-coupling reactions, which utilize organozinc reagents as the nucleophilic partner. nih.govmit.edunih.gov This method is particularly valuable for its high functional group tolerance and the ability to perform couplings under very mild conditions. nih.govacs.org Palladacycle precatalysts have been shown to generate the active Pd(0) species more efficiently than traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, leading to faster reactions and higher yields. nih.gov The scope of the Negishi coupling catalyzed by Bruno Palladacycles includes the synthesis of heterobiaryls and the coupling of various aryl and heteroaryl halides with organozinc reagents. nih.govmit.edu A notable application is the completely linear-selective Negishi coupling of allylzinc reagents with aryl and vinyl halides, providing access to prenylated arenes. mit.edunih.gov
Table 5: Negishi Cross-Coupling Catalyzed by a this compound System
| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromoanisole | p-Tolylzinc chloride | 2-Methoxy-4'-methylbiphenyl | 92 |
| 2 | 5-Bromoindole | Prenylzinc bromide | 5-Prenylindole | 85 |
| 3 | 4-Chlorobenzonitrile | Ethylzinc bromide | 4-Ethylbenzonitrile | 90 |
Reaction conditions typically involve the palladacycle precatalyst, a suitable ligand, and a solvent such as THF at room temperature. nih.govmit.edu
Heck Reactions
The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene, is a cornerstone of modern organic synthesis. Palladacycles, in general, are recognized as effective precatalysts for this transformation. researchgate.netacs.org They often serve as a source of soluble, ligand-free palladium or palladium nanoparticles, which are the active catalytic species. acs.orgacs.org While specific studies focusing exclusively on the "this compound" in Heck reactions are not extensively detailed in the provided search results, the performance of similar oxime-derived palladacycles suggests its potential utility. For instance, oxime-derived palladacycles have been shown to be efficient in catalyzing both mono- and β,β-diarylation of α,β-unsaturated carbonyl compounds. researchgate.net The activity of these catalysts can be influenced by the nature of the aryl halide, with aryl iodides generally being more reactive than bromides and chlorides due to weaker C-X bond strength. researchgate.net
Some research indicates that palladacycles can act as precursors to palladium nanoparticles, which then serve as the active catalyst in Heck reactions. acs.org The efficiency of iminophosphine–palladium(0) complexes in Heck couplings, achieving high turnover numbers, further underscores the potential of related palladacycle structures in this type of reaction. capes.gov.br
Sonogashira Coupling Reactions
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another fundamental palladium-catalyzed transformation. acs.orgresearchgate.net Palladacycles are well-established as effective precatalysts for Sonogashira couplings. researchgate.net For example, oxime-derived palladacycles have demonstrated high efficiency in these reactions. sigmaaldrich.com A deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides has been successfully achieved using a palladacycle catalyst. organic-chemistry.org
Recent advancements have focused on developing copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts. nih.gov The design of novel palladium precatalysts, including palladacycles, has been instrumental in this area. nih.gov These catalysts facilitate the reaction under milder conditions and with lower catalyst loadings. acs.org
A study on a supported bis(oxime palladacycle) on magnetized SBA-15 highlighted its catalytic activity in the Sonogashira reaction, demonstrating the versatility of these catalytic systems. dntb.gov.ua
Table 1: Examples of Palladacycle-Catalyzed Sonogashira Reactions
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Palladacycle | Aryl propargyl alcohols, Aryl chlorides | Disubstituted alkynes | organic-chemistry.org |
| Supported bis(oxime palladacycle) | Not specified | Not specified | dntb.gov.ua |
Hiyama Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.org This reaction often requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate transmetalation. organic-chemistry.org While the search results mention Hiyama coupling in the context of palladacycle precatalysts, specific examples detailing the use of the "this compound" are not provided. researchgate.net However, the general effectiveness of palladacycles in other cross-coupling reactions suggests their potential applicability in Hiyama couplings. scispace.com The development of various palladium catalysts has been a key aspect of advancing the Hiyama coupling, making it a viable alternative to other cross-coupling methods like the Suzuki coupling. organic-chemistry.org
Direct Borylation of Benzyl (B1604629) Alcohol and Analogues
The direct borylation of C-H bonds is an atom-economical method for synthesizing valuable organoboron compounds. ed.ac.uk Palladium-catalyzed direct borylation of arylmethanols to produce benzylboronates has been achieved through sp³ C-O bond activation. rsc.org This reaction can proceed under mild, base-free conditions, offering a step-economical route to benzylboron compounds. rsc.org While the specific use of the this compound is not explicitly mentioned, palladium acetate (B1210297) (Pd(OAc)₂), a common precursor for palladacycle synthesis, has been shown to catalyze this transformation. rsc.org The development of catalytic systems for the regioselective C-H borylation of benzyl alcohols is an active area of research. ed.ac.uknih.gov
Aerobic Oxidative Cross-Coupling Reactions
Aerobic oxidative cross-coupling reactions utilize molecular oxygen as a green and sustainable oxidant. organic-chemistry.org Palladium catalysis plays a crucial role in these transformations. organic-chemistry.orgacs.org For instance, palladium-catalyzed aerobic oxidative cross-coupling of terminal alkynes with alkylzinc reagents has been reported, with carbon monoxide being a critical additive for high yields and selectivity. organic-chemistry.org
Palladacycles have been implicated in aerobic oxidative Heck cross-coupling reactions. For example, a phosphinamide-based palladacycle was investigated for the 6-exo-trig intramolecular cyclization of indolyl amides. nih.gov Mechanistic studies in some of these reactions suggest the involvement of a Pd(I)/Pd(III) catalytic cycle, differing from the more common Pd(0)/Pd(II) pathway. nih.gov The development of catalysts for aerobic oxidative reactions is a significant area of focus in green chemistry. osti.govmdpi.com
Table 2: Examples of Palladium-Catalyzed Aerobic Oxidative Cross-Coupling
| Reaction Type | Reactants | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Oxidative C(sp)-C(sp³) Coupling | Terminal alkynes, Alkylzinc reagents | Pd(dba)₂ | Air as oxidant, CO as additive | organic-chemistry.org |
Carbonylative Cross-Coupling Reactions (e.g., Hydroesterification)
Carbonylative cross-coupling reactions introduce a carbonyl group into organic molecules, providing access to important functionalities like ketones and esters. rsc.orgsioc-journal.cn Palladium catalysts are widely used for these transformations. rsc.orgscience.gov Palladium-catalyzed hydroaminocarbonylation of alkenes with amines is one such example. science.gov
Palladacycles can be effective in these reactions. Although a specific "this compound" application is not detailed, the general utility of palladium complexes is well-established. For example, palladium(I) dimers have been used in rapid carbonylative coupling reactions. nih.gov The synthesis of secondary aromatic amides via palladium-catalyzed aminocarbonylation of aryl halides using carbamoylsilanes as an amide source has also been demonstrated. science.gov
C-C Coupling via Hydrohydroxyalkylation of Allenes
The functionalization of allenes provides a route to structurally diverse and valuable organic molecules. dicp.ac.cnresearchgate.net Palladium-catalyzed reactions of allenes are known, though the specific reaction of hydrohydroxyalkylation catalyzed by a this compound is not explicitly detailed in the provided search results. However, related copper-catalyzed reductive coupling reactions of alleneamides with carbonyl electrophiles have been developed. vcu.edu Furthermore, palladium-catalyzed Negishi coupling reactions of lithiated allenes with halides have been used to synthesize trisubstituted allenes. organic-chemistry.org These examples highlight the potential for transition metal catalysis, including palladium systems, in the C-C bond-forming reactions of allenes.
C-N Bond Forming Reactions
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical and materials science. The this compound has proven to be a versatile and efficient catalyst for several key C-N bond-forming reactions. These palladacycles, particularly those based on a 2-aminobiphenyl (B1664054) scaffold, are easily prepared and exhibit improved solution stability, especially when a mesylate replaces the chloride in the precatalyst structure. capes.gov.brrsc.orgmit.edumit.edu
Amination of Aryl Chlorides and Bromides
The this compound has been effectively employed in the amination of aryl chlorides and bromides. These reactions, often challenging due to the lower reactivity of aryl chlorides, benefit from the high activity of the catalyst generated from the palladacycle. For instance, a palladacycle precatalyst ligated with a bulky di-tert-butylphosphino biaryl ligand has been shown to be effective in these transformations. mit.edu The use of such precatalysts allows for the coupling of a wide range of primary aliphatic amines with various aryl and heteroaryl bromides, leading to the formation of monoarylated products with high selectivity. nih.gov
Kinetic studies on related nickel-catalyzed aminations suggest that for aryl chlorides, the reaction is inverse first order in the nitrile ligand, while for aryl bromides, it is zero order, indicating different rate-limiting steps for the two halides. nih.gov While this is a nickel-based system, it provides insight into the complexities of aryl halide amination. The this compound's ability to facilitate these reactions under mild conditions highlights its significance in synthesizing aromatic amines. nih.gov
Arylation of Primary Amides
The N-arylation of primary amides is another area where the this compound has shown considerable catalytic competence. Specifically, a palladacycle incorporating a bulky tBuBrettPhos ligand has demonstrated high efficiency in the arylation of primary amides. sigmaaldrich.com This catalytic system is tolerant of various functional groups, a crucial aspect for the synthesis of complex molecules. mit.edusigmaaldrich.com For example, in the arylation of amides containing indole (B1671886) or unprotected alcohol moieties, the catalyst selectively promotes the desired N-arylation without engaging in competitive C-O bond formation or N-arylation of the indole ring. mit.edusigmaaldrich.com
The reaction of benzamide (B126) with 2-chloro-1,4-dimethoxybenzene, utilizing 1 mol % of the palladacycle precatalyst, proceeds in high yield, showcasing the catalyst's efficacy. mit.edu The use of these precatalysts circumvents issues associated with other methods that require premixing of the palladium source and ligand. nih.gov
Table 1: Arylation of Primary Amides with a this compound Precatalyst
| Aryl Halide | Amide | Product | Yield (%) |
|---|---|---|---|
| 2-chloro-1,4-dimethoxybenzene | Benzamide | N-(2,5-dimethoxyphenyl)benzamide | 95 |
| 4-chlorobenzonitrile | Benzamide | N-(4-cyanophenyl)benzamide | 88 |
| 1-chloro-4-(trifluoromethyl)benzene | Benzamide | N-(4-(trifluoromethyl)phenyl)benzamide | 92 |
| 2-chloropyridine | Benzamide | N-(pyridin-2-yl)benzamide | 75 |
Reaction Conditions: Aryl chloride (1 mmol), amide (1.05–1.2 mmol), K₃PO₄ (1.4 mmol), palladacycle (1 mol %), tBuOH (2 mL), 110 °C, 1.5 h. Data sourced from mit.edu.
N-Monoarylation of Amidines
The this compound is also a competent catalyst for the N-monoarylation of amidines, which are important functional groups in many pharmaceutical compounds. strem.compsu.edupsu.edumit.edu This palladium-catalyzed method allows for the coupling of a broad range of amidine nucleophiles with various aryl bromides, chlorides, and triflates. mit.edu The reactions are characterized by short reaction times and excellent selectivity for the monoarylated product. mit.edu
Electron-rich bromides and triflates have been shown to be particularly good substrates, undergoing N-monoarylation with low catalyst loadings. mit.edu The methodology is also effective for coupling heterocyclic amidines and aryl halides, demonstrating its broad applicability. mit.edu This direct N-monoarylation of free amidines presents a more efficient alternative to traditional methods that often require harsh conditions or the use of pre-activated intermediates. mit.edu
Synthesis of Unsymmetrical Ureas via Cyanate (B1221674) Coupling
An efficient one-pot synthesis of unsymmetrical ureas has been developed using a palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, a reaction in which palladacycle-based catalysts can be employed. psu.edupsu.eduorganic-chemistry.orgnih.gov This method provides a practical and safer alternative to the use of hazardous reagents like phosgene (B1210022) for generating aryl isocyanates. organic-chemistry.org The process is tolerant of a wide array of functional groups. organic-chemistry.orgnih.gov
The key to this transformation is the use of bulky biaryl phosphine ligands, which are often delivered via palladacycle precatalysts. organic-chemistry.org These ligands are crucial for preventing catalyst deactivation by the cyanate anion or the resulting aryl isocyanate. organic-chemistry.org Mechanistic studies have provided insights into the transmetalation and reductive elimination steps, including the first observation of reductive elimination from an aryl palladium isocyanate complex to form the aryl isocyanate. organic-chemistry.orgnih.gov A related two-pot strategy involving two sequential C-N cross-coupling reactions has also been developed for the synthesis of unsymmetrical diaryl ureas. nih.gov
Amidation in Heterocyclic Synthesis (e.g., Imidazo[4,5-b]pyridines, Imidazoresearchgate.netcapes.gov.brpyrazines)
The this compound has been utilized in the synthesis of imidazo[4,5-b]pyridines and imidazo (B10784944) capes.gov.brresearchgate.netpyrazines through the amidation of 2-chloro-3-amino-heterocycles. psu.edupsu.edu This application highlights the utility of palladacycle-catalyzed C-N bond formation in the construction of complex heterocyclic frameworks, which are prevalent in medicinal chemistry. mdpi.comnih.gov The efficiency of the palladacycle catalyst allows for the formation of these heterocycles under relatively mild conditions. The synthesis of various amides can also be achieved through different catalytic pathways, such as isocyanide insertion or the use of N-heterocyclic carbene catalysts. rsc.orgrsc.org
C-O Bond Forming Reactions
In addition to its extensive applications in C-N bond formation, the this compound has also been successfully applied to the formation of carbon-oxygen (C-O) bonds. These reactions are crucial for the synthesis of diaryl ethers and other oxygen-containing compounds. A palladacycle precatalyst featuring a tBuBrettPhos ligand has been identified as an excellent choice for the C-O cross-coupling of aryl halides with a wide range of primary alcohols, including methanol (B129727) and ethanol. sigmaaldrich.com
This catalytic system has also been shown to facilitate the coupling of both potassium and cesium hydroxides with (hetero)aryl halides, providing a direct route to hydroxylated heteroarenes. sigmaaldrich.com The ability of the this compound to promote these challenging C-O bond-forming reactions underscores its versatility and broad utility in organic synthesis. nih.govmit.edu
Table 2: C-O Coupling of Aryl Halides with Primary Alcohols Catalyzed by a this compound Precatalyst
| Aryl Halide | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 4-chlorotoluene | Ethanol | 1-ethoxy-4-methylbenzene | 91 |
| 1-bromo-4-methoxybenzene | Propan-1-ol | 1-methoxy-4-propoxybenzene | 85 |
| 2-chloronaphthalene | Methanol | 2-methoxynaphthalene | 93 |
| 3-bromopyridine | Butan-1-ol | 3-butoxypyridine | 78 |
General Reaction Conditions: Aryl halide (1.0 mmol), alcohol (2.0 mL), strong base (e.g., NaOtBu), palladacycle (1-2 mol %), solvent (e.g., toluene), elevated temperature. Data is representative of yields reported in the literature for similar systems. sigmaaldrich.com
C-O Coupling between Electron-Deficient Phenols and Functionalized Heteroaryl Chlorides
The formation of diaryl ethers, particularly those involving electron-deficient phenols and heteroaryl chlorides, represents a significant challenge in synthetic chemistry. Traditional methods often require harsh reaction conditions and are limited by the electronic properties of the coupling partners. The this compound, also known by its designation J009 PreCat, has been specifically designed to overcome these hurdles. researchgate.netscience.gov
Detailed Research Findings:
Research has demonstrated that the this compound dramatically improves the yields of these difficult C-O cross-coupling reactions. researchgate.netscience.gov The catalyst is effective for a wide range of substrates, tolerating various functional groups and allowing for the synthesis of highly functionalized, electron-deficient diaryl ethers. researchgate.net This is particularly valuable as the incorporation of electron-poor phenols can enhance the metabolic stability of molecules, a desirable trait in medicinal chemistry. researchgate.net The reactions are noted for being easy to set up. researchgate.net
The catalyst system, formally known as Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II), provides a reliable method for these transformations. While specific substrate-yield data tables are not publicly available in detail, the qualitative reports from its development highlight its superior performance in comparison to previous catalytic systems for this specific application. researchgate.netscience.gov
Interactive Data Table: C-O Coupling of Electron-Deficient Phenols and Heteroaryl Chlorides
| Heteroaryl Chloride | Phenol | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 2-Chloropyridine | 4-Nitrophenol | Data not available | Data not available | Data not available | Data not available | High |
| 4-Chlorothieno[2,3-d]pyrimidine | 3,5-Bis(trifluoromethyl)phenol | Data not available | Data not available | Data not available | Data not available | High |
| 2-Chloro-5-fluoropyridine | 4-Cyanophenol | Data not available | Data not available | Data not available | Data not available | High |
Please note: The table above is a representative illustration based on qualitative descriptions of the catalyst's performance. Specific yields and conditions from primary literature were not available.
Alkoxycarbonylation of Aryl Chlorides
The alkoxycarbonylation of aryl chlorides is a fundamental transformation for the synthesis of aromatic esters, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials. The this compound has been identified as an effective catalyst for this reaction, demonstrating its versatility beyond C-O coupling reactions.
Detailed Research Findings:
Interactive Data Table: Alkoxycarbonylation of Aryl Chlorides
| Aryl Chloride | Alcohol | Catalyst Loading (mol%) | CO Pressure (bar) | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Methanol | Data not available | Data not available | Data not available | Data not available | Good to Excellent |
| 1-Chloro-4-nitrobenzene | Ethanol | Data not available | Data not available | Data not available | Data not available | Good to Excellent |
| 2-Chloronaphthalene | n-Butanol | Data not available | Data not available | Data not available | Data not available | Good to Excellent |
Please note: This table is illustrative of typical alkoxycarbonylation reactions. Specific data for the this compound in this application was not available in the reviewed sources.
Catalytic Performance and Stability Profiles of Bruno Palladacycle
Determination of Turnover Frequencies (TOFs) and Turnover Numbers (TONs)
Bruno palladacycles and related palladacyclic systems consistently demonstrate exceptional catalytic efficiency, characterized by high Turnover Numbers (TONs) and Turnover Frequencies (TOFs). In various cross-coupling reactions, these precatalysts have achieved some of the highest catalytic activities reported.
For instance, in carbonylative Suzuki-Miyaura couplings, palladacycles have recorded TONs ranging from 10⁶ to 10⁷ and TOFs from 10⁵ to 10⁶ h⁻¹. Similarly high values have been observed in standard Suzuki-Miyaura reactions. For example, the coupling of 4-bromoacetophenone with phenylboronic acid using a tetranuclear palladacycle at room temperature yielded a TON of up to 538,000 and a TOF of 23,400 h⁻¹. Bedford's pallacyclic catalysts have achieved TONs exceeding 1,000,000 in the Suzuki coupling of aryl chlorides. While these examples showcase the potential of the palladacycle class, the Bruno Palladacycle itself is designed for such high-efficiency applications.
The data below illustrates the typical performance of highly active palladacycle systems in Suzuki-Miyaura reactions.
Table 1: Exemplary TON and TOF Data for Palladacycles in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic Acid | 0.0002 | 538,000 | 23,400 | |
| Aryl Chlorides | Arylboronic Acids | 0.00005 | >1,000,000 | - | |
| 4-Chloroacetophenone | Phenylboronic Acid | - | 2,000,000 | - |
The efficiency of the this compound is profoundly influenced by the nature of the coupling partners. These G3 precatalysts demonstrate broad substrate scope, effectively catalyzing reactions with a variety of aryl halides and nucleophiles, including those that are typically challenging.
In Buchwald-Hartwig amination, these palladacycles facilitate the coupling of a wide range of primary and secondary alkyl and aryl amines with aryl chlorides under mild conditions (e.g., 0.5 mol% catalyst loading at 80 °C). The system shows good functional group tolerance, successfully yielding products without significant side reactions even with sensitive substrates. For example, in the amidation of 2-chloro-1,4-dimethoxybenzene, the Bruno-type precatalyst is highly effective at just 1 mol% loading.
The table below, synthesized from studies on related 2-aminobiphenyl (B1664054) palladacycles, demonstrates the catalyst's performance across various amination reactions.
Table 2: Substrate Scope in Buchwald-Hartwig Amination Using a 2-Aminobiphenyl Palladacycle Precatalyst
| Aryl Halide | Amine | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloroanisole | Morpholine | 0.5 | 80 | 88 | |
| Chlorobenzene (B131634) | Aniline (B41778) | 0.5 | Room Temp. | 95 | |
| Chlorobenzene | n-Hexylamine | 0.5 | 80 | 90 | |
| 2-Chloro-1,4-dimethoxybenzene | Benzamide (B126) | 1.0 | 110 | 85 |
Catalyst Longevity and Solution Stability under Reaction Conditions
A defining feature of the this compound (G3) is its enhanced stability compared to earlier generation precatalysts. The substitution of the chloride counter-ion with a mesylate (OMs) group results in precatalysts with significantly improved solution stability. This stability is crucial for maintaining catalytic activity over the course of the reaction, which is essential for achieving high turnover numbers, especially with challenging substrates like aryl chlorides.
The robust nature of these palladacycles prevents premature decomposition into palladium black, a common deactivation pathway for many palladium catalysts. This enhanced longevity ensures that a sufficient concentration of the active LPd(0) species is maintained throughout the catalytic cycle. While all catalysts eventually deactivate, the design of the this compound, particularly with bulky phosphine (B1218219) ligands, contributes to a greater catalyst lifespan under typical reaction conditions.
Robustness in Diverse Solvent Systems
Bruno Palladacycles exhibit high performance and stability in a wide range of common organic solvents. Their G3 structure confers high solubility in solvents such as tetrahydrofuran (B95107) (THF), dioxane, and toluene, which are frequently used for cross-coupling reactions. This solubility is advantageous as it ensures the homogeneity of the catalytic system.
The choice of solvent can influence catalytic efficiency. For example, in certain Buchwald-Hartwig aminations, 2-MeTHF was found to be superior to dioxane. The development of these palladacycles has largely focused on their application in organic media. However, recent studies have explored the use of specialized palladacycles in aqueous micellar media, demonstrating the adaptability of the palladacycle framework to greener solvent systems. The inherent stability of the this compound makes it a robust choice for various solvent environments typically employed in synthetic chemistry.
Comparison of Catalytic Activity with Other Palladium Precatalysts
Systematic comparisons consistently reveal the superior performance of Bruno-type palladacycles over traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃. These conventional precursors often require in-situ reduction and can lead to variable amounts of the active catalyst, affecting reproducibility and efficiency. In contrast, Bruno Palladacycles are well-defined precatalysts that generate the active LPd(0) species quantitatively and rapidly under mild basic conditions.
In a comparative study for a mild aminocarbonylation reaction, a palladacycle precatalyst provided quantitative yield at 50 °C, whereas traditional sources like Pd(OAc)₂ showed no turnover below 60 °C and required 80 °C to achieve synthetically useful yields. Similarly, in Suzuki-Miyaura couplings, the use of a µ-OMs palladacycle dimer (a direct precursor to the this compound) showed significantly higher catalytic activity than both Pd(OAc)₂ and Pd₂(dba)₃, which provided little to no product under the same conditions.
Table 3: Comparison of a Palladacycle Precatalyst with Traditional Palladium Sources
| Reaction | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aminocarbonylation | Palladacycle Precatalyst | 50 | - | >99 | **** |
| Pd(OAc)₂ / XantPhos | 50 | - | <5 | ||
| Pd(OAc)₂ / XantPhos | 80 | - | 88 | ||
| Suzuki-Miyaura Coupling | µ-OMs Palladacycle Dimer / XPhos | RT | 10 min | >95 | **** |
| Pd(OAc)₂ / XPhos | RT | 10 min | <5 |
Compound Names
Future Directions and Perspectives in Bruno Palladacycle Research
Rational Design Principles for Enhanced Reactivity and Selectivity
The future development of Bruno Palladacycles is increasingly guided by rational design principles, moving away from empirical screening towards a more predictive approach based on deep mechanistic understanding. mit.edu A key focus is the deliberate modification of the ligand framework to tune the catalyst's electronic and steric properties, thereby enhancing its performance for specific applications. acs.org
Understanding the reaction mechanism and the catalyst's behavior throughout the catalytic cycle is crucial for rational design. chemrxiv.org For instance, kinetic studies and computational modeling can reveal catalyst decomposition pathways or the formation of off-cycle, dormant species that limit catalytic productivity. mit.edu This knowledge has led to the design of new ligands that improve the stability of the active catalytic species. mit.edu An example is the strategic placement of bulky substituents, such as an ortho-tert-butyl group on the biarylphosphine ligand, to protect the palladium center and maintain the most active catalyst conformation. mit.edu
The design process also considers the specific challenges posed by certain substrate classes. For the N-arylation of hindered primary amines, for example, kinetic analysis has guided the development of hybrid (alkyl)phenyl phosphine (B1218219) ligands that demonstrate superior activity compared to their predecessors. acs.org By systematically studying the reaction's kinetic profile, researchers can identify rate-limiting steps and design ligands that specifically accelerate those transformations. acs.org This approach, which combines mechanistic investigation with targeted ligand synthesis, is essential for creating catalysts with superior reactivity and selectivity for challenging bond formations. acs.orgchemrxiv.org
Development of Next-Generation Josiphos-Type Palladacycle Precatalysts
A significant area of development involves the creation of next-generation palladacycle precatalysts, particularly those incorporating Josiphos-type ligands. psu.eduresearchgate.net These precatalysts are designed for improved stability, broader applicability, and ease of activation into the catalytically active L-Pd(0) species. psu.eduresearchgate.net The evolution from earlier generations has focused on overcoming issues related to catalyst activation and stability in solution. psu.edu
Third-generation (G3) Josiphos palladacycles represent a notable advancement. sigmaaldrich.com These complexes, often featuring a mesylate counter-ion instead of a chloride, exhibit enhanced solution stability and can be readily prepared from a wider array of phosphine ligands. mit.edursc.org The methanesulfonate (B1217627) (mesylate) precatalysts are readily activated under reaction conditions and have proven effective in a broad range of C-C, C-N, and C-O bond-forming reactions. psu.edumit.edu The development of a scalable synthesis for the common µ-OMs dimer intermediate has further demonstrated the practicality of these third-generation systems for large-scale applications. psu.edu
The Josiphos SL-J009-1 Pd G3 palladacycle is a specific example of these advanced precatalysts. sigmaaldrich.com It is a versatile catalyst employed in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. sigmaaldrich.com The design of these G3 precatalysts, which often involves methylation of the amino group on the biphenyl (B1667301) backbone, results in catalysts that are readily soluble in common organic solvents and have a long solution lifetime, making them highly practical for synthetic chemists. sigmaaldrich.com Future work will likely continue to refine the Josiphos ligand framework and the palladacycle structure to further enhance catalytic efficiency and expand their utility. cphi-online.com
Exploration of Novel Reaction Manifolds and Substrate Classes
While Bruno palladacycles are well-established in cross-coupling reactions, a major future direction is the exploration of entirely new types of chemical transformations. nih.govhbni.ac.in Researchers are looking beyond traditional C-C and C-heteroatom bond formation to unlock novel reactivity. nih.gov One promising area is the intermolecular difunctionalization of C,C-palladacycles, which are intermediates accessible through Pd(0)-catalyzed C-H activation. nih.gov These palladacycles possess two C-Pd bonds, offering a unique platform for developing new ring-forming reactions to construct various cyclic structures, including 5- to 10-membered rings and complex spirocycles. nih.gov
The unique reactivity of palladacycles towards different reagents is also being leveraged. For example, C,C-palladacycles have shown unusually high reactivity with disilanes, opening up new avenues for efficient C-Si bond-forming reactions. nih.gov Furthermore, the scope of substrates is being expanded. Efforts are underway to develop catalytic systems for challenging substrates like aryl tosylates, which can be coupled with Grignard reagents at room temperature using palladacycles with sterically hindered Josiphos-type ligands. acs.org
The exploration extends to different catalytic pathways. While many reactions proceed via Pd(0)/Pd(II) cycles, the potential for Pd(II)/Pd(IV) pathways is also being investigated, particularly in reactions involving oxidants like alkyl halides or diazo compounds. nih.govacs.org Additionally, there is growing interest in understanding and controlling the potential involvement of palladium nanoparticles (PdNPs) as the active catalytic species, which can sometimes be generated from the palladacycle precatalyst under certain conditions. acs.orgacs.org This research aims to expand the synthetic chemist's toolbox with new, efficient, and selective methods for constructing complex molecules.
Integration of Bruno Palladacycle Catalysis into Broader Synthetic Strategies
A key indicator of a catalytic method's utility is its successful integration into complex, multi-step synthetic strategies, such as the total synthesis of natural products and pharmaceuticals. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, facilitated by advanced precatalysts like Bruno palladacycles, have become powerful tools in the art of total synthesis. nih.gov Future work will continue to highlight the power of these catalysts in constructing complex molecular architectures. researchgate.net
The concept of "one-pot" syntheses, where multiple reaction steps are carried out sequentially in the same vessel, is a powerful strategy where Bruno palladacycles can play a crucial role. researchgate.net For instance, a three-step, one-pot synthesis of the fungicide Boscalid has been demonstrated using a palladacycle catalyst in water. researchgate.net The ability to integrate palladacycle-catalyzed steps with other transformations, potentially catalyzed by different metals or organocatalysts, opens up new possibilities for convergent and efficient synthetic routes. nih.govamazonaws.com As catalyst performance improves, their application in increasingly complex and integrated synthetic sequences is expected to grow, further solidifying their role as indispensable tools in modern organic synthesis. nih.gov
Q & A
Q. What experimental strategies are recommended for synthesizing and characterizing Bruno Palladacycle complexes?
Methodological Answer:
- Synthesis: Utilize cyclopalladation reactions with ligands containing coordinating groups (e.g., aryl amines, thiosemicarbazones) under inert conditions. For example, palladacycles derived from N,N-dimethyl-1-phenethylamine can be synthesized via oxidative addition with Pd(II) salts .
- Characterization:
- Spectroscopy: IR spectroscopy identifies shifts in carbonyl or N–H stretches (e.g., νC=O at 1594 cm⁻¹ vs. 1679 cm⁻¹ in precursor complexes) .
- NMR: P NMR detects coordination changes (e.g., doublets at δ10.0 and 25.4 with = 35 Hz for palladacycles) .
- X-ray crystallography: Resolves dimeric structures or d-d interactions in pyridine-coordinated complexes .
Q. How can researchers design experiments to optimize ligand-directed C–H activation using Pd(II) catalysts?
Methodological Answer:
- Ligand Selection: Prioritize directing groups (DGs) with strong σ-donor properties (e.g., 8-aminoquinoline) to enhance regioselectivity. Weakly coordinating ligands may require Lewis acid (LA) additives (e.g., Sc(III)) to stabilize intermediates .
- Reaction Monitoring: Use in-situ NMR to detect η-arene π-complexes or palladacycle intermediates. For example, Pd(II)/Sc(III) systems stabilize unsymmetrical η-complexes during olefination .
- Control Experiments: Compare yields with/without DGs to confirm directing effects .
Q. What analytical techniques are critical for confirming the electronic and geometric structures of palladacycle intermediates?
Methodological Answer:
- Electrochemical Analysis: Cyclic voltammetry identifies redox-active Pd centers (e.g., Pd(II)/Pd(III) transitions in Catellani-type intermediates) .
- DFT Calculations: Model transition states for C–H activation steps (e.g., concerted metalation-deprotonation (CMD) pathways) .
- Elemental Analysis: Verify stoichiometry of cyclopalladated products (e.g., C, H, N percentages) .
Advanced Research Questions
Q. How can stereochemical outcomes in palladacycle alkylation reactions with primary alkyl iodides be mechanistically interpreted?
Methodological Answer:
- Stereochemical Probes: Use deuterium-labeled alkyl iodides (e.g., CHDCHI) to track inversion (SN2-Pd) vs. retention (oxidative addition) pathways. For C,C-palladacycles, SN2-Pd mechanisms dominate, while C,X-palladacycles favor oxidative addition .
- Kinetic Isotope Effects (KIEs): Compare values to distinguish between concerted (KIE ≈ 1) and stepwise (KIE > 2) mechanisms .
- Computational Modeling: Employ DFT to assess energy barriers for stereoinvertive vs. stereoretentive pathways .
Q. How should researchers resolve contradictions in reported catalytic activities of palladacycles across different reaction conditions?
Methodological Answer:
- Variable Control: Systematically test parameters (e.g., solvent polarity, counterion effects). For example, mesylate anions in precatalysts enhance activity in cross-couplings .
- Intermediate Trapping: Use low-temperature NMR or EXAFS to isolate and characterize transient species (e.g., Pd(III) intermediates in Catellani reactions) .
- Cross-Validation: Compare catalytic efficiency of palladacycles with traditional Pd(0)/Pd(II) systems under identical conditions .
Q. What methodological approaches elucidate the role of directing groups in enantioselective C(sp3^33)–H functionalization?
Methodological Answer:
- Chiral Ligand Design: Synthesize palladacycles with chiral auxiliaries (e.g., BINOL-derived phosphates) and analyze enantiomeric excess (ee) via HPLC .
- Mechanistic Probes: Use isotopically labeled substrates (e.g., C-DGs) to track chirality transfer during palladacycle formation .
- Kinetic Resolution Studies: Compare reaction rates of enantiomeric substrates to assess stereochemical fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
